Cas no 2680867-73-4 (8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid)
8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28281388
- 2680867-73-4
- 8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid
- 8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid
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- Inchi: 1S/C11H12F3NO3/c12-11(13,14)8(16)15-7-4-1-2-5-6(3-4)10(5,7)9(17)18/h4-7H,1-3H2,(H,15,16)(H,17,18)
- InChI Key: FHZLJMWPBYEBQQ-UHFFFAOYSA-N
- SMILES: FC(C(NC1C2CCC3C(C2)C31C(=O)O)=O)(F)F
Computed Properties
- Exact Mass: 263.07692773g/mol
- Monoisotopic Mass: 263.07692773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66.4Ų
8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28281388-0.05g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 95.0% | 0.05g |
$996.0 | 2025-03-19 | |
| Enamine | EN300-28281388-0.1g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28281388-0.25g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 95.0% | 0.25g |
$1090.0 | 2025-03-19 | |
| Enamine | EN300-28281388-0.5g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 | |
| Enamine | EN300-28281388-1g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 1g |
$1185.0 | 2023-09-09 | ||
| Enamine | EN300-28281388-2.5g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
| Enamine | EN300-28281388-5g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 5g |
$3438.0 | 2023-09-09 | ||
| Enamine | EN300-28281388-10g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 10g |
$5099.0 | 2023-09-09 | ||
| Enamine | EN300-28281388-1.0g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
| Enamine | EN300-28281388-10.0g |
8-(2,2,2-trifluoroacetamido)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid |
2680867-73-4 | 95.0% | 10.0g |
$5099.0 | 2025-03-19 |
8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid
Introduction to 8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid (CAS No: 2680867-73-4)
8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid, identified by its CAS number 2680867-73-4, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This tricyclic molecule features a unique structural framework, incorporating a trifluoroacetamide moiety and a carboxylic acid functional group, which contribute to its distinct chemical properties and potential biological activities.
The compound belongs to the class of tricyclic acids, which are known for their structural complexity and versatility in drug design. The presence of a trifluoroacetamide group enhances the molecule's lipophilicity and metabolic stability, making it an attractive candidate for further exploration in the development of novel therapeutic agents. Additionally, the tricyclo3.2.1.0,2,7octane backbone introduces rigidity to the molecular structure, which can be crucial for binding affinity and selectivity in biological targets.
In recent years, there has been growing interest in tricyclic compounds due to their potential applications in treating various diseases, including neurological disorders and cancer. The unique stereochemistry of 8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid makes it a promising scaffold for designing molecules with enhanced pharmacological properties. Researchers have been investigating its interactions with enzymes and receptors, aiming to identify new drug candidates with improved efficacy and reduced side effects.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and pain management. Preliminary studies have suggested that derivatives of 8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This aligns with the broader trend in drug discovery toward identifying small molecules that can modulate complex signaling networks without significant off-target effects.
The trifluoromethyl group in the trifluoroacetamide moiety is particularly noteworthy due to its ability to influence both pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine atoms can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. This characteristic is especially valuable in the development of long-acting drugs that require fewer dosing regimens.
Furthermore, the tricyclo3.2.1.0,2,7octane scaffold provides a stable platform for further chemical modifications. Researchers can introduce various substituents at different positions on the ring system to optimize binding interactions with biological targets. This flexibility has led to numerous derivatives being explored for their potential therapeutic applications in areas such as oncology and neurology.
Recent advances in computational chemistry have enabled more efficient screening of compounds like 8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid for biological activity. Molecular docking simulations have been used to predict how this molecule might interact with proteins involved in disease pathways. These virtual screening approaches have accelerated the drug discovery process by identifying promising candidates for experimental validation.
In clinical settings, the development of novel therapeutic agents often relies on understanding how small molecules interact with biological systems at a molecular level. The structural features of 8-(2,2,2-trifluoroacetamido)tricyclo3.2.1.0,2,7octane-1-carboxylic acid, particularly its tricyclic core and trifluoroacetamide group, make it an intriguing candidate for further investigation in preclinical studies.
The compound's potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique chemical properties of tricyclic compounds can be leveraged to develop novel materials with enhanced durability or specific functionalities tailored for industrial applications.
As research continues to uncover new therapeutic targets and mechanisms of action, 8-(2, 22, 22-trifluoroacetamido)tricyclo3. 3. . .
. >o,>o,>o,>o,>o,>o,>o,>o,>o,>o,>o,,7octane-,carboxylic acid (CAS No: 2680867-73-4) will likely play an increasingly important role in addressing complex challenges in medicine and science.
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